

# Technical Guide: N-Nitroso-2-methylmorpholine Acceptable Daily Intake (ADI) & Control Strategy

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## Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

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## Executive Summary & Regulatory Landscape

**N-Nitroso-2-methylmorpholine** (CAS: 92071-38-0) is a nitrosamine impurity of concern in drug development, particularly for active pharmaceutical ingredients (APIs) containing morpholine moieties (e.g., phenmetrazine derivatives) or where 2-methylmorpholine is used as a reagent.

Under current FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs and ICH M7(R2), this compound is classified as a mutagenic impurity (Class 1). Unlike "small molecule" nitrosamines (e.g., NDMA, NDEA) with historical limits, NMOR-2-Me is often evaluated as a Nitrosamine Drug Substance-Related Impurity (NDSRI) or via read-across from its structural surrogate, N-nitrosomorpholine (NMOR).

## FDA Acceptable Intake (AI) Determination

As of the latest updates (2024/2025), the FDA has not published a discrete, compound-specific bioassay limit for **N-nitroso-2-methylmorpholine** in its "Table 1" of established AIs. Therefore, the limit is derived using the Carcinogenic Potency Categorization Approach (CPCA) or Read-Across methodology.<sup>[1][2]</sup>

## Recommended AI Limit: 100 ng/day (CPCA Category 2)

### Rationale:

- Structural Surrogate: The closest robustly tested surrogate is N-nitrosomorpholine (NMOR), which has an AI of 127 ng/day based on a TD50 of 0.127 mg/kg/day.
- CPCA Scoring:
  - -Hydrogens: The molecule contains 4  
  
-hydrogens (unsubstituted C3 and C5 positions relative to the N-nitroso group).
  - Activating/Deactivating Features: The methyl group at the C2 position (beta to the nitrogen) provides minimal steric hindrance to  
  
-hydroxylation and is not sufficiently electron-withdrawing to suppress metabolic activation.
  - Score Calculation: A count of 4  
  
-hydrogens typically assigns a Potency Score of 1.
  - Category Assignment: Score 1 maps to CPCA Category 2, corresponding to an AI of 100 ng/day.

Regulatory Recommendation: Adopt a conservative limit of 100 ng/day. If specific Ames assay data (Enhanced Ames) proves negative, or if a read-across to NMOR is scientifically justified and accepted by the Agency, a limit of 127 ng/day may be defended.

Parameter	Value/Status	Source/Rationale
Compound	N-Nitroso-2-methylmorpholine	CAS: 92071-38-0
Class	Nitrosamine / NDSRI	Mutagenic Carcinogen
CPCA Category	Category 2	-H Score: 1 (Count:[2][3] 4)
FDA Recommended AI	100 ng/day	Default for Cat 2 (Conservative)
Surrogate AI	127 ng/day	Read-across to N-Nitrosomorpholine (NMOR)
LOD Requirement	10% of AI	Target: ~0.03 ppm (depending on MDD)

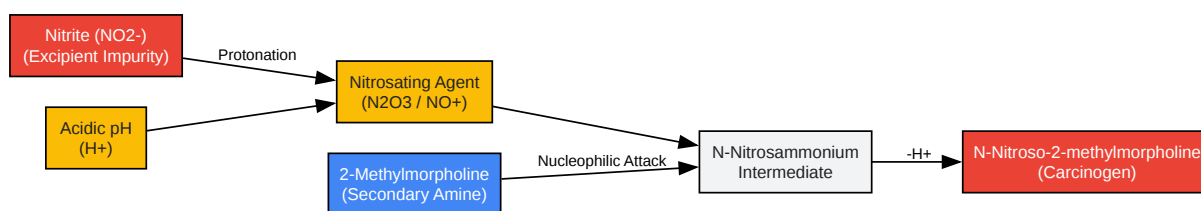
## Mechanism of Formation & Toxicity

Understanding the formation pathway is critical for Root Cause Analysis (RCA). NMOR-2-Me forms via the classic nitrosation of the secondary amine 2-methylmorpholine.

### Formation Pathway

The reaction occurs between the secondary amine and a nitrosating agent (typically nitrous anhydride,

formed from nitrite under acidic conditions).[2][4]



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Figure 1: Nitrosation pathway of 2-methylmorpholine. The reaction kinetics are pH-dependent, peaking near the pKa of the amine (typically pH 3-4).

## Metabolic Activation (Bioactivation)

The carcinogenicity of NMOR-2-Me is driven by cytochrome P450-mediated

-hydroxylation. The methyl group at C2 does not block the

-carbons (C3 and C5), allowing the formation of the reactive diazonium species.

- -Hydroxylation: CYP450 hydroxylates the C3 or C5 carbon.
- Ring Opening: The ring collapses to form an unstable amino-aldehyde.
- Diazonium Formation: Generates an alkylating agent that methylates/alkylates DNA guanine bases (e.g., O6-methylguanine), leading to mutagenesis.

## Analytical Methodology: LC-MS/MS Quantification

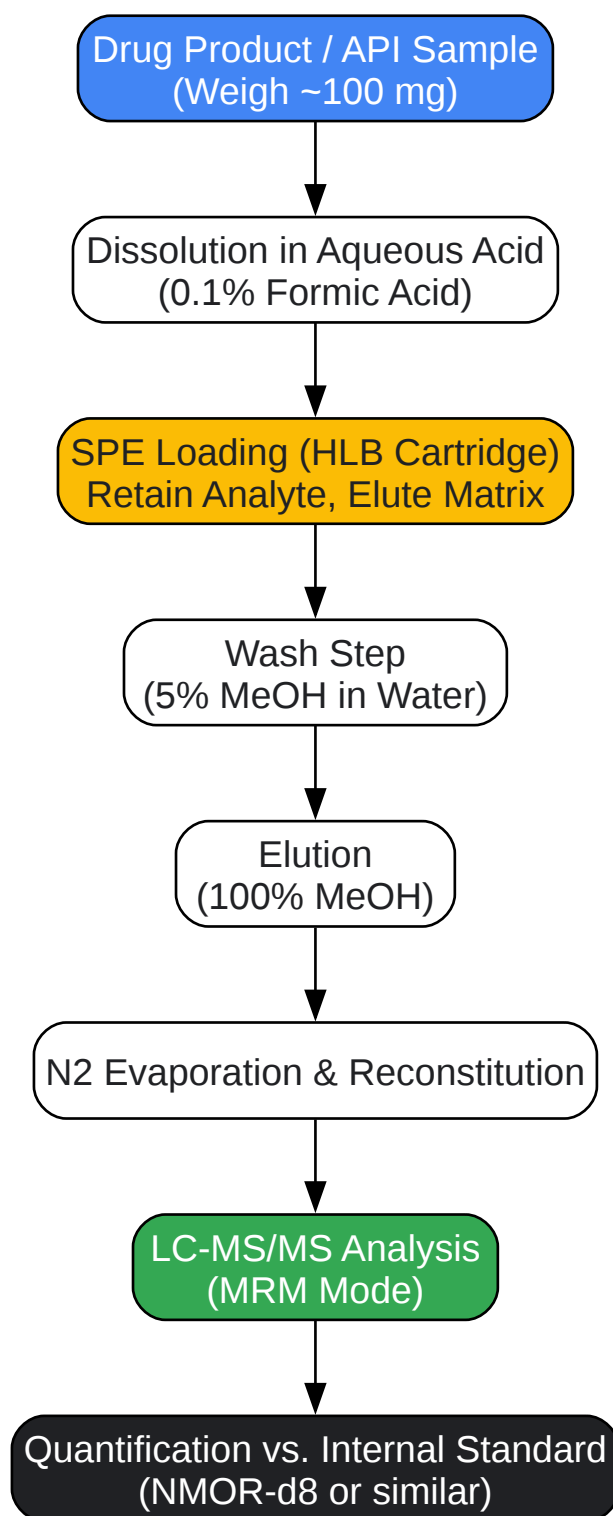
Due to the low AI limits (ng/day), standard HPLC-UV is insufficient. A validated LC-MS/MS method utilizing Solid Phase Extraction (SPE) is required to achieve limits of quantitation (LOQ) in the sub-ng/mL range.

## Method Development Strategy

Parameter	Recommendation	Rationale
Instrumentation	UHPLC-MS/MS (Triple Quad)	High sensitivity and selectivity (MRM mode).
Ionization	APCI (Positive Mode)	Preferred over ESI for some nitrosamines to reduce matrix suppression and improve ionization of non-polar species.
Column	C18 or Phenyl-Hexyl (e.g., 1.7 $\mu\text{m}$ )	Phenyl phases offer better selectivity for structural isomers.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in MeOH	Acidic modifier aids protonation for MS detection.
Sample Prep	Solid Phase Extraction (HLB cartridges)	Essential to remove API matrix and enrich analyte.

## Validated Workflow Protocol

This protocol ensures compliance with USP <1469> and FDA method validation guidelines.



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Figure 2: Sample preparation and analytical workflow for trace quantification of N-nitroso-2-methylmorpholine.

## Control Strategy & Risk Mitigation

If NMOR-2-Me is detected above the Control Threshold (30% of AI), a mitigation strategy is mandatory.

### Nitrite Scavenging

Incorporation of scavengers in the formulation can inhibit the nitrosation reaction.

- Ascorbic Acid (Vitamin C): Reduces back to NO, preventing amine reaction.
- Alpha-tocopherol (Vitamin E): Lipid-soluble scavenger.
- Amino Acids: Glycine or Histidine can act as competitive substrates for nitrite.

### pH Modification

Nitrosation is most rapid at acidic pH (3.0–4.0).

- Strategy: Adjust formulation pH to neutral or alkaline (pH > 6.0) using carbonate or citrate buffers to suppress the concentration of the nitrosating species ( ).

### Supplier Qualification

- Audit 2-Methylmorpholine: If used as a raw material, ensure low nitrite content (< 1 ppm) and absence of pre-formed nitrosamines.
- Excipients: Screen fillers (MCC, Lactose) and disintegrants for nitrite impurities.

### References

- U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [1][2] (Rev. 2, Sept 2024). [2][5] [[Link](#)]
- U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [1][2][3][5][6] (Aug 2023). [1][2][3]

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- International Council for Harmonisation (ICH).M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[1][2][3][5][7] [\[Link\]](#)
- Lhasa Limited.Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines. [6][7] (2023).[1][2][3][5][7] [\[Link\]](#)
- European Medicines Agency (EMA).Nitrosamine impurities in human medicinal products. (EMA/409815/2020). [\[Link\]](#)

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## Sources

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- [3. Nitrosamine Drug Substance-Related Impurities \(NDSRIs\) Guidance for Industry - BA Sciences \[basciences.com\]](#)
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